Beta-cypermethrin

Descripción general

Descripción

Beta-cypermethrin is a synthetic pyrethroid insecticide widely used in agriculture and public health to control a variety of pests. It is a diastereoisomeric mixture comprising the enantiomeric pairs of cypermethrin. This compound is known for its high insecticidal activity and relatively low toxicity to mammals, making it a popular choice for pest control .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Beta-cypermethrin is synthesized through the esterification of cyano-3-phenoxybenzyl alcohol with 2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The resulting product is then purified through recrystallization or distillation .

Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The final product is often formulated into various pesticide products, including emulsifiable concentrates, wettable powders, and granules .

Análisis De Reacciones Químicas

Types of Reactions: Beta-cypermethrin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites, including 3-phenoxybenzoic acid.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed:

Oxidation: 3-phenoxybenzoic acid.

Hydrolysis: Cyano-3-phenoxybenzyl alcohol and 2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylic acid.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Beta-cypermethrin acts as a neurotoxin in insects by prolonging the opening of voltage-gated sodium channels in nerve cells. This results in continuous nerve impulses, leading to paralysis and death of the insect. The compound targets the sodium channels specifically, making it highly effective against a wide range of insect pests .

Comparación Con Compuestos Similares

Cypermethrin: The parent compound of beta-cypermethrin, with similar insecticidal properties but different isomeric composition.

Permethrin: Another pyrethroid insecticide with a similar mode of action but different chemical structure.

Deltamethrin: A more potent pyrethroid with a higher affinity for sodium channels in insects.

Uniqueness of this compound: this compound is unique due to its specific isomeric composition, which provides a balance between high insecticidal activity and relatively low toxicity to non-target organisms. This makes it a preferred choice in integrated pest management programs .

Actividad Biológica

Beta-cypermethrin is a synthetic pyrethroid insecticide widely utilized in agriculture and pest control due to its effectiveness against a variety of pests. Its biological activity encompasses a range of effects on target organisms, including insects and potential non-target species. This article presents a detailed examination of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound functions primarily by disrupting the normal functioning of the nervous system in insects. It acts as a neurotoxin by binding to voltage-gated sodium channels, leading to prolonged depolarization and eventual paralysis of the insect. This mechanism is similar to that of other pyrethroids but is characterized by its high potency and rapid knockdown effect.

Acute Toxicity

The acute toxicity of this compound varies among different insect species. For instance, studies have reported varying lethal concentrations (LC50) for Solenopsis invicta (fire ants) populations across different regions in China. The highest LC50 recorded was 2.95 × 10^-7 % for the Guangzhou population, indicating significant resistance development in certain areas due to prolonged exposure to this insecticide .

| Population | LC50 (% w/v) |

|---|---|

| Guangzhou | 2.95 × 10^-7 |

| Jiangmen | 2.65 × 10^-7 |

| Zhongshan | 2.05 × 10^-7 |

| Zhanjiang | 1.68 × 10^-7 |

| Dongguan | 9.90 × 10^-8 |

Sublethal Effects

Sublethal effects of this compound have also been documented, particularly on non-target species such as Rhopalosiphum padi (bird cherry-oat aphid). Research indicated that exposure to sublethal doses resulted in decreased reproductive rates and altered life table parameters, such as intrinsic rate of increase and net reproductive rate .

| Treatment | Intrinsic Rate (r) | Net Reproductive Rate (R0) |

|---|---|---|

| Control | 1.527 | 61.37 |

| B-LC10 | 1.491 | 53.76 |

| B-LC30 | 1.474 | 51.03 |

Resistance Development

Resistance to this compound has been observed in various pest populations, leading to reduced efficacy over time. A comparative study on Blattella germanica (German cockroach) demonstrated that resistance factors differed significantly between this compound nanoemulsion and conventional emulsion formulations, with the nanoemulsion exhibiting a slower rate of resistance development .

Immunotoxicity Studies

This compound has been shown to induce immunotoxic effects in mammalian cell lines. A study evaluated its impact on human promyelocytic leukemia cells (HL-60), revealing that both this compound and its metabolite, 3-phenoxybenzoic acid (3-PBA), reduced cell viability and induced apoptosis .

Environmental Impact

The widespread use of this compound raises concerns regarding its impact on non-target organisms within agroecosystems. Research has highlighted its potential toxicity to beneficial insects and other wildlife, necessitating careful management practices to mitigate ecological risks .

Propiedades

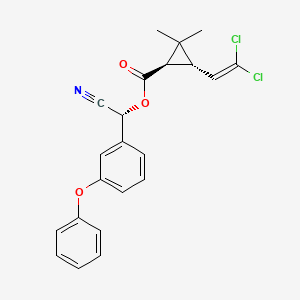

IUPAC Name |

[(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAATUXNTWXVJKI-HBFSDRIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H]1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0032524, DTXSID00873776 | |

| Record name | D-trans-beta-Cypermethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(R)-Cyano(3-phenoxyphenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66841-24-5, 66290-20-8 | |

| Record name | (R)-Cyano(3-phenoxyphenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66841-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cymbush R | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066841245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-trans-beta-Cypermethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(R)-Cyano(3-phenoxyphenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-cyano-3-phenoxybenzyl [1R-[1α(R*),3β]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RU-27816 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25Z2UPI78O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Beta-Cypermethrin exert its insecticidal effects?

A1: this compound, a synthetic pyrethroid, acts primarily on the nervous system of insects. [, ] It binds to voltage-gated sodium channels in nerve cells, disrupting the normal transmission of nerve impulses. This leads to a cascade of effects, including hyperactivity, paralysis, and ultimately death. [, ]

Q2: What are the downstream consequences of this compound exposure in non-target organisms like fish?

A2: Research on carp has shown that sublethal exposure to this compound can lead to several physiological and biochemical changes. These include:

- Reduced activity of enzymes like Glucose 6-Phosphate Dehydrogenase (G-6-PDH) and Lactate Dehydrogenase (LDH) in the brain. []

- Significant degradation in the quality of RNA and protein in tissues such as the brain, gills, liver, and skeletal muscles. []

Q3: How does the formulation of this compound impact its stability?

A3: Studies indicate that microencapsulating this compound significantly enhances its photostability compared to technical grade or emulsifiable concentrate formulations. [] This highlights the importance of formulation strategies in influencing the compound's persistence in the environment.

Q4: What factors are crucial for ensuring the physical stability of this compound 45EW formulations?

A4: Research using light scattering technology has shown that the ratio of emulsifiers used in the formulation is the most critical factor influencing the stability of this compound 45EW. [] While the choice of co-emulsifier and water quality have lesser effects, they can synergistically contribute to the overall stability.

Q5: Have any enzymatic mechanisms for this compound degradation been identified?

A5: Yes, a novel this compound degrading enzyme, classified as a monooxygenase (CMO), has been isolated from a Streptomyces sp. [] This enzyme catalyzes the degradation through hydroxylation and diaryl cleavage, representing a previously unknown degradation pathway for pyrethroids.

Q6: Does the research provide insights into how structural modifications of this compound might influence its activity?

A6: The provided research primarily focuses on the effects and applications of commercially available this compound. It doesn't delve into detailed SAR studies exploring the impact of structural modifications on the compound's activity or selectivity.

Q7: Are there any specific advantages of microencapsulated this compound formulations?

A7: Yes, studies demonstrate that microencapsulation can significantly enhance the efficacy and longevity of this compound. For instance, a 20% Chlorpyrifos·this compound microcapsule suspension demonstrated a control efficacy exceeding 70% even 60 days post-application against grubs. [] This contrasts with emulsifiable concentrate formulations that degraded rapidly, exhibiting significantly lower efficacy.

Q8: What are the known toxic effects of this compound on non-target organisms?

A8: this compound has been shown to induce oxidative stress in crustaceans like Procambarus clarkii. [] Exposure leads to:

- Fluctuations in the activity of antioxidant enzymes like Superoxide Dismutase (SOD) and Catalase (CAT) in various tissues. []

- Increased Malondialdehyde (MDA) content, indicating lipid peroxidation and oxidative damage. []

Q9: What is the acute toxicity of this compound to Lutjanus rivulatus larvae?

A9: this compound exhibits high toxicity to Lutjanus rivulatus larvae, with a 24-hour LC50 of 0.0153 mg/L. [] This underscores the potential ecological risks associated with the compound's use in aquatic environments.

Q10: How does the combined toxicity of this compound with avermectin compare to their individual effects?

A10: Research on rats indicates that the combined exposure to this compound and Avermectin results in more severe and prolonged poisoning symptoms compared to individual exposures. [] This suggests a potential additive effect on toxicity, highlighting the need to consider combined exposures in risk assessments.

Q11: Is there evidence of resistance development to this compound in pest populations?

A11: Yes, multiple studies report varying degrees of resistance to this compound in insects like:

- Oedaleus asiaticus: Field populations exhibited low to moderate resistance levels. []

- Blattella germanica: High resistance levels were observed, particularly to this compound. [, ]

- Musca domestica: Field strains displayed significant resistance to this compound. []

Q12: What are the potential mechanisms behind the observed resistance?

A12: Several mechanisms might contribute to resistance, including:

- Enhanced metabolic detoxification: Increased activity of detoxification enzymes like Carboxylesterases (CarEs), Glutathione-S-Transferases (GSTs), and Cytochrome P450 monooxygenases (P450s) has been linked to resistance in some insect species. [, ]

Q13: What analytical methods were employed in the research to detect and quantify this compound residues?

A13: The research predominantly employed gas chromatography (GC) for the analysis of this compound residues. [, , , , ] Depending on the specific study, different detectors were used, including Electron Capture Detector (ECD) and Flame Photometric Detector (FPD). Additionally, High-Performance Liquid Chromatography (HPLC) was also utilized in some studies to assess this compound degradation and migration. []

Q14: What are the implications of different this compound formulations on its persistence and migration in the environment?

A14: The choice of wall material in microcapsule formulations significantly affects the compound's environmental behavior. For example, this compound microcapsules with polyurea as the wall material exhibited faster migration rates in soil compared to those with urea-formaldehyde resin. [] This difference in migration patterns highlights the importance of formulation choices in mitigating potential environmental risks.

Q15: Does the research offer insights into strategies to control or remediate this compound contamination?

A15: One study explored the potential of a Pseudomonas fluorescens strain for bioremediation of this compound and Malathion co-contaminated soil. [] The strain demonstrated promising degradation capabilities, suggesting bioremediation as a potential strategy for mitigating environmental contamination.

Q16: Does the research explore alternative pest control methods or compounds with potentially lower environmental impacts?

A16: While the research primarily focuses on this compound, some studies investigate alternative control strategies:

- Combined use of Metarhizium anisopliae and this compound: This combination demonstrated a synergistic effect against locusts, potentially allowing for reduced this compound application rates. []

- Screening of alternative insecticides: One study assessed the efficacy of different insecticides against Pseudophacopteron canarium, providing insights into potential alternatives to this compound. []

Q17: Does the research highlight any specific tools or resources crucial for advancing the understanding and management of this compound?

A17: The research emphasizes the value of advanced analytical techniques like light scattering technology for characterizing the stability of this compound formulations. [] Such techniques are essential for developing stable and effective formulations, contributing to the responsible use of the compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.